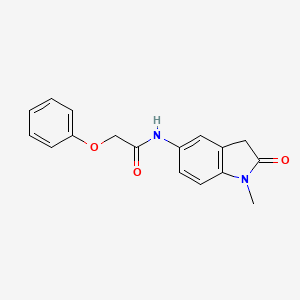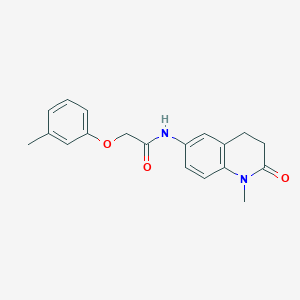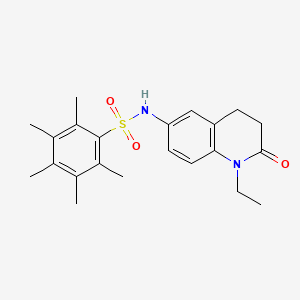
2-(4-methylphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, abbreviated as 2-MPTQA, is a synthetic compound with a wide range of biomedical applications. It has been used in studies of pharmacology, biochemistry, and physiology, and is known to possess a range of biochemical and physiological effects.
Scientific Research Applications
2-MPTQA has been used in a variety of scientific research applications. It has been used in studies of pharmacology, biochemistry, and physiology to investigate the effects of drugs and other compounds on the body. It has also been used in studies of cell biology to investigate the effects of drugs on cell growth, differentiation, and apoptosis. In addition, 2-MPTQA has been used in studies of immunology to investigate the effects of drugs on the immune system.
Mechanism of Action
2-MPTQA is believed to act as an agonist of the muscarinic acetylcholine receptor, M1. It binds to the M1 receptor and activates it, resulting in the release of acetylcholine, which then binds to other receptors and triggers a cascade of biochemical reactions. The exact mechanism of action of 2-MPTQA is not fully understood, but it is believed to be involved in a variety of physiological processes, including memory formation, learning, and synaptic plasticity.
Biochemical and Physiological Effects
2-MPTQA has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which is involved in memory formation, learning, and synaptic plasticity. It has also been shown to increase the production of nitric oxide, which is involved in vasodilation and the regulation of blood pressure. In addition, 2-MPTQA has been shown to increase the production of serotonin, which is involved in mood regulation.
Advantages and Limitations for Lab Experiments
2-MPTQA has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. In addition, it has a wide range of biochemical and physiological effects, making it suitable for a variety of research applications. However, there are some limitations to the use of 2-MPTQA in lab experiments. It is not water-soluble, making it difficult to use in experiments involving aqueous solutions. In addition, it is not approved for use in humans, so it cannot be used in clinical trials.
Future Directions
There are a number of potential future directions for the use of 2-MPTQA in scientific research. It could be used to investigate the effects of drugs on the muscarinic acetylcholine receptor, M1, and to develop more effective treatments for diseases and conditions that involve the M1 receptor. In addition, 2-MPTQA could be used to investigate the effects of drugs on memory formation, learning, and synaptic plasticity. It could also be used to develop more effective treatments for conditions such as Alzheimer’s disease and Parkinson’s disease. Finally, 2-MPTQA could be used to investigate the effects of drugs on the immune system and to develop more effective treatments for immune-related diseases and conditions.
Synthesis Methods
2-MPTQA is synthesized using a three-step method involving a Grignard reaction, an aldol condensation, and an esterification reaction. In the first step, the Grignard reaction, 4-methylphenoxyacetaldehyde is reacted with 2-oxo-1,2,3,4-tetrahydroquinoline-6-ylmagnesium bromide to form 2-(4-methylphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetaldehyde. In the second step, the aldol condensation, the aldehyde is reacted with acetic anhydride to form 2-(4-methylphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. In the third step, the esterification reaction, the acetamide is reacted with 4-methylphenol to form this compound.
properties
IUPAC Name |
2-(4-methylphenoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-2-6-15(7-3-12)23-11-18(22)19-14-5-8-16-13(10-14)4-9-17(21)20-16/h2-3,5-8,10H,4,9,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMZWLFCHFOGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{9-ethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B6511408.png)
![N-{9-ethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-phenylpropanamide](/img/structure/B6511409.png)
![3-methyl-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}butanamide](/img/structure/B6511413.png)
![2-(2-methoxyphenoxy)-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide](/img/structure/B6511418.png)
![2-(4-methoxyphenoxy)-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide](/img/structure/B6511421.png)
![N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}cyclopentanecarboxamide](/img/structure/B6511428.png)
![ethyl 4-[benzyl(methyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6511440.png)
![ethyl 4-{[(2-methoxyphenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6511447.png)
![ethyl 4-[benzyl(methyl)amino]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6511456.png)

